molecular formula C8H7F3N2O2S B13199530 [6-(2,2,2-Trifluoroethoxy)imidazo[2,1-b][1,3]thiazol-5-yl]methanol

[6-(2,2,2-Trifluoroethoxy)imidazo[2,1-b][1,3]thiazol-5-yl]methanol

Cat. No.: B13199530
M. Wt: 252.22 g/mol
InChI Key: LZUGNEAFWOKVAP-UHFFFAOYSA-N
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Description

[6-(2,2,2-Trifluoroethoxy)imidazo[2,1-b][1,3]thiazol-5-yl]methanol is a chemical compound with the molecular formula C8H7F3N2O2S. It is a specialty product often used in proteomics research . The compound is characterized by its unique structure, which includes a trifluoroethoxy group attached to an imidazo[2,1-b][1,3]thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(2,2,2-Trifluoroethoxy)imidazo[2,1-b][1,3]thiazol-5-yl]methanol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,2,2-trifluoroethanol with an imidazo[2,1-b][1,3]thiazole derivative in the presence of a base. The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

[6-(2,2,2-Trifluoroethoxy)imidazo[2,1-b][1,3]thiazol-5-yl]methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

[6-(2,2,2-Trifluoroethoxy)imidazo[2,1-b][1,3]thiazol-5-yl]methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of [6-(2,2,2-Trifluoroethoxy)imidazo[2,1-b][1,3]thiazol-5-yl]methanol involves its interaction with specific molecular targets. The trifluoroethoxy group enhances its binding affinity to certain proteins, thereby modulating their activity. The imidazo[2,1-b][1,3]thiazole ring plays a crucial role in stabilizing these interactions, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [6-(2,2,2-Trifluoroethoxy)imidazo[2,1-b][1,3]thiazol-5-yl]methanol apart is its unique combination of a trifluoroethoxy group and an imidazo[2,1-b][1,3]thiazole ring. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C8H7F3N2O2S

Molecular Weight

252.22 g/mol

IUPAC Name

[6-(2,2,2-trifluoroethoxy)imidazo[2,1-b][1,3]thiazol-5-yl]methanol

InChI

InChI=1S/C8H7F3N2O2S/c9-8(10,11)4-15-6-5(3-14)13-1-2-16-7(13)12-6/h1-2,14H,3-4H2

InChI Key

LZUGNEAFWOKVAP-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=NC(=C(N21)CO)OCC(F)(F)F

Origin of Product

United States

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